Elubrixin HCl

Description

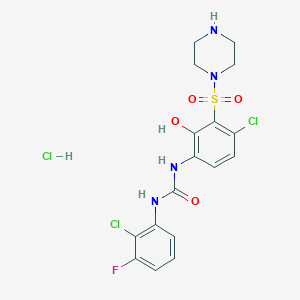

Structure

3D Structure of Parent

Properties

CAS No. |

688763-65-7 |

|---|---|

Molecular Formula |

C17H18Cl3FN4O4S |

Molecular Weight |

499.8 g/mol |

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride |

InChI |

InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H |

InChI Key |

AYSVMKUSGQQRHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB-656933; SB 656933; SB656933; SB-656933-AAF; SB-656933 AAF; SB-656933AAF; Elubrixin; Elubrixin HCl; Elubrixin hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Elubrixin HCl in Inflammatory Bowel Disease: Targeting the Neutrophil Axis

Executive Summary

The therapeutic landscape of Inflammatory Bowel Disease (IBD), particularly Ulcerative Colitis (UC), is dominated by T-cell and cytokine-targeting biologics (anti-TNF, anti-integrins, JAK inhibitors). However, a significant subset of patients exhibits neutrophil-predominant inflammation , characterized by crypt abscesses and mucosal destruction that remains refractory to standard lymphocyte-centric therapies.

This guide analyzes the therapeutic potential of Elubrixin HCl (SB-656933) , a potent, selective, and orally active CXCR2 antagonist. By synthesizing pharmacological data with mechanistic evidence from colitis models, we delineate how Elubrixin could serve as a precision therapeutic to halt neutrophil transepithelial migration, thereby preserving mucosal integrity.

The Mechanistic Rationale: The Neutrophil Paradox in IBD

In healthy states, neutrophils are the first responders of innate immunity.[1] in UC, however, their recruitment becomes dysregulated. The pathological hallmark of active UC is the crypt abscess —an accumulation of neutrophils within the crypt lumen leading to epithelial necrosis.

The CXCR2 Signaling Axis

The recruitment of neutrophils from the microvasculature to the gut mucosa is driven by a chemokine gradient. In IBD, epithelial cells and macrophages hyper-secrete ELR+ CXC chemokines (CXCL1, CXCL2, CXCL8/IL-8). These ligands bind to CXCR2 on the neutrophil surface, triggering a cascade essential for adhesion and migration.

Key Pathological Steps:

-

Chemokine Gradient: Inflamed mucosa releases CXCL8 (IL-8).

-

Receptor Activation: Circulating neutrophils engage CXCR2.

-

Integrin Activation: CXCR2 signaling triggers the "inside-out" activation of

-integrins (CD11b/CD18). -

Transmigration: Neutrophils adhere to endothelial ICAM-1 and migrate into the tissue, releasing proteases (MMP-9, Elastase) and Reactive Oxygen Species (ROS).

Visualization of the Signaling Pathway

The following diagram illustrates the specific blockade point of Elubrixin HCl within the neutrophil recruitment cascade.

Figure 1: Mechanism of Action. Elubrixin HCl intercepts the inflammatory signal at the neutrophil surface, preventing CD11b upregulation and subsequent tissue infiltration.

Compound Profile: Elubrixin HCl (SB-656933)

Elubrixin is distinct from earlier CXCR2 antagonists due to its oral bioavailability and high selectivity over CXCR1, which preserves some antimicrobial defense mechanisms (as CXCR1 is critical for bacterial killing).

Pharmacological Specifications

| Parameter | Value / Characteristic | Clinical Implication |

| Chemical Name | N-(2-bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea | Urea derivative structure |

| Target | CXCR2 (Interleukin-8 Receptor B)[1][2][3][4][5][6] | High selectivity vs. CXCR1 |

| Potency (IC50) | ~260 nM (CD11b upregulation) | Potent inhibition of activation |

| Potency (IC50) | ~310 nM (Shape change) | Blocks chemotactic morphology |

| Bioavailability | Orally active | Suitable for chronic maintenance |

| Half-life | Supports once-daily (QD) dosing | Improved patient compliance |

Selectivity & Safety

Unlike non-selective inhibitors, Elubrixin spares CXCR1. This is a critical safety feature for IBD patients who are prone to opportunistic infections. CXCR1 is primarily responsible for the respiratory burst and bacterial killing, whereas CXCR2 drives the recruitment phase. By blocking recruitment but leaving killing capacity intact, Elubrixin aims to decouple inflammation from immunodeficiency.

Preclinical Validation: The Case for CXCR2 Blockade in Colitis[7]

While direct Phase III data for Elubrixin in IBD is emerging, the therapeutic validity is grounded in robust preclinical models using CXCR2 gene-deficient mice and tool compounds (e.g., SB-225002).

Evidence from DSS Colitis Models

Studies utilizing Dextran Sodium Sulfate (DSS) induced colitis—a gold standard for mimicking UC epithelial damage—have established the following:

-

CXCR2 Knockout Protection: Mice lacking the Cxcr2 gene exhibit significantly reduced disease activity indices (DAI), preserved colon length, and minimal neutrophil infiltration compared to wild-type littermates upon DSS exposure.

-

Pharmacological Replication: Administration of CXCR2 antagonists (structurally related to Elubrixin) during acute colitis reproduces the protective phenotype of the knockout, reducing mucosal MPO (myeloperoxidase) levels.

-

Preservation of Barrier Function: By preventing the massive influx of neutrophils, the "collateral damage" to the epithelial barrier caused by neutrophil elastase is minimized, allowing faster mucosal healing.

Proposed Experimental Workflow

For researchers validating Elubrixin specifically, the following protocol ensures rigorous data generation.

Figure 2: Preclinical Validation Workflow. A standardized protocol for assessing Elubrixin efficacy in the DSS colitis model.

Translational Challenges & Future Directions

The "Demargination" Effect

Clinical trials of CXCR2 antagonists in other indications (e.g., Cystic Fibrosis, COPD) have revealed a phenomenon known as demargination .

-

Mechanism: Blocking CXCR2 prevents senescent neutrophils from returning to the bone marrow for clearance and prevents them from adhering to endothelium.

-

Result: A paradoxical increase in circulating systemic neutrophils and plasma CXCL8 levels.

-

IBD Implication: Researchers must distinguish between systemic neutrophilia (a pharmacodynamic marker of drug activity) and tissue neutrophilia (which should decrease). Biomarkers like Fecal Calprotectin are superior to serum neutrophils for monitoring efficacy in this context.

Patient Stratification

Elubrixin is unlikely to be a panacea for all IBD patients. It is best positioned for:

-

Steroid-Refractory UC: Patients with high neutrophil burdens who fail to respond to steroids.

-

Acute Severe Colitis (ASC): As a rapid-onset oral adjunct to cyclosporine or infliximab to "de-bulk" the inflammatory infiltrate.

Conclusion

Elubrixin HCl represents a mechanism-based approach to IBD therapy. By targeting the specific trafficking receptor (CXCR2) responsible for crypt abscess formation, it offers a distinct mode of action from current lymphocyte-targeting biologics. The path forward requires rigorous clinical trial designs that account for the demargination effect and utilize tissue-specific biomarkers to confirm the blockade of neutrophil mucosal entry.

References

-

Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans." British Journal of Clinical Pharmacology. Link

-

Moss, R. B., et al. (2013). "Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis." Journal of Cystic Fibrosis. Link

-

Bento, A. F., et al. (2011). "Crucial pathophysiological role of CXCR2 in experimental ulcerative colitis in mice." Journal of Leukocyte Biology. Link(Note: Validates the CXCR2 target in DSS models).

-

Zhu, X., et al. (2020). "Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis."[3][7] American Journal of Translational Research. Link

-

MedChemExpress. "Elubrixin hydrochloride Product Information." Link

Sources

- 1. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CXCR2 knockout mice are protected against DSS-colitis-induced acute kidney injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. Crucial pathophysiological role of CXCR2 in experimental ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of Elubrixin HCl

Physicochemical Profile, Pharmacodynamic Mechanisms, and Experimental Application

Executive Technical Summary

Elubrixin Hydrochloride (SB-656933 HCl) is a potent, selective, and reversible antagonist of the CXC Chemokine Receptor 2 (CXCR2) .[1] Unlike non-selective chemokine inhibitors, Elubrixin specifically targets the neutrophil-dominant inflammatory axis driven by ligands such as CXCL1 (GRO-

This guide is designed for pharmaceutical researchers and application scientists. It moves beyond basic definitions to explore the structural activity relationships (SAR), signal transduction inhibition, and validated protocols for assessing neutrophil kinetics ex vivo.

Chemical Architecture and Properties

The efficacy of Elubrixin HCl stems from its specific urea-based scaffold, which facilitates high-affinity binding to the allosteric or orthosteric sites of the CXCR2 G-protein coupled receptor (GPCR).

Structural Analysis

The molecule features a 1,3-diarylurea core flanked by two distinct pharmacophores:

-

2-chloro-3-fluorophenyl moiety: Provides lipophilic bulk and halogen-bonding interactions within the receptor pocket.

-

Benzenesulfonamide-piperazine moiety: The piperazine ring, protonated in the HCl salt form, enhances aqueous solubility and interacts with acidic residues in the transmembrane domain of CXCR2.

Table 1: Physicochemical Specifications

| Property | Specification |

| Common Name | Elubrixin Hydrochloride |

| Code Name | SB-656933 HCl |

| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)phenyl]urea hydrochloride |

| CAS Number | 688763-65-7 (HCl salt); 688763-64-6 (Free Base) |

| Molecular Formula | C₁₇H₁₈Cl₃FN₄O₄S (HCl salt) |

| Molecular Weight | 499.78 g/mol |

| Solubility | DMSO (>50 mg/mL); Water (Moderate, pH dependent) |

| pKa | ~6.5 (Piperazine nitrogen) |

| Appearance | White to off-white crystalline solid |

Pharmacodynamics: The CXCR2 Inhibition Axis

Elubrixin functions as a competitive antagonist.[1][2][3] Under homeostatic conditions, CXCR2 activation by CXCL8 triggers a

Mechanistic Pathway

The following diagram illustrates the specific signaling nodes disrupted by Elubrixin HCl.

Figure 1: Mechanism of Action.[1] Elubrixin acts at the receptor level to prevent Gi-protein coupling, halting the downstream cascades responsible for neutrophil activation and migration.

Experimental Methodologies

To validate Elubrixin HCl activity, researchers typically employ functional assays measuring CD11b upregulation (a marker of neutrophil activation) or Transwell chemotaxis .

Protocol A: Flow Cytometric Assessment of CD11b Inhibition

This protocol quantifies the ability of Elubrixin to prevent surface expression of the Mac-1 integrin complex (CD11b) on human neutrophils.

Reagents Required:

-

Fresh human whole blood (heparinized).

-

Elubrixin HCl (10 mM stock in DMSO).

-

Recombinant Human CXCL1 or CXCL8 (Agonist).

-

Anti-CD11b-PE conjugated antibody.

-

FACS Lysis Solution.

Workflow:

-

Preparation: Dilute Elubrixin HCl in RPMI-1640 to create a concentration curve (e.g., 1 nM to 10 µM).

-

Pre-incubation: Aliquot 100 µL of whole blood into FACS tubes. Add 10 µL of Elubrixin dilution. Incubate at 37°C for 15 minutes .

-

Scientific Rationale: Pre-incubation ensures the antagonist occupies the receptor before the high-affinity ligand is introduced.

-

-

Stimulation: Add CXCL1 (final concentration 10-100 nM). Incubate at 37°C for 30 minutes .

-

Control: Include a vehicle control (DMSO only) and an unstimulated control.

-

-

Staining: Add saturating concentration of anti-CD11b-PE. Incubate 30 minutes on ice (to arrest further trafficking).

-

Lysis/Fixation: Add FACS Lysis solution to remove erythrocytes and fix leukocytes.

-

Acquisition: Analyze via flow cytometry.[1] Gate on granulocytes (high SSC, high FSC). Calculate Mean Fluorescence Intensity (MFI).

-

Calculation: Determine IC₅₀ by plotting % Inhibition vs. Log[Elubrixin].

Protocol B: Transwell Chemotaxis Assay

Objective: Measure the inhibition of physical neutrophil migration.

-

Chamber Setup: Use a 24-well plate with 3.0 µm pore size polycarbonate inserts.

-

Lower Chamber: Add 600 µL of chemoattractant (CXCL8 at 10 nM) in assay buffer (HBSS + 0.1% BSA).

-

Upper Chamber: Resuspend isolated neutrophils (

cells/mL) in assay buffer containing varying concentrations of Elubrixin HCl. -

Migration: Incubate at 37°C / 5% CO₂ for 45–60 minutes .

-

Quantification: Remove inserts. Quantify cells in the lower chamber using CellTiter-Glo (luminescence) or manual counting.

-

Validation: Efficacy is confirmed if migration decreases in a dose-dependent manner compared to the vehicle control.

Comparative Data Summary

The following data points represent consensus values derived from key literature (Lazaar et al., Nicholson et al.) for benchmarking your internal assays.

Table 2: Pharmacological Benchmarks

| Parameter | Value | Context |

| IC₅₀ (CD11b Upregulation) | ~260 nM | Human Whole Blood Assay (Stimulated with CXCL1) |

| IC₅₀ (Shape Change) | ~310 nM | Neutrophil Shape Change Assay |

| Selectivity | >100-fold | vs. CXCR1 (closely related receptor) |

| Selectivity | >1000-fold | vs. CCR1, CCR2, and other GPCRs |

| Plasma Protein Binding | High (>99%) | Requires adjustment for serum-free vs. whole blood assays |

Safety and Handling References

-

Hazard Identification: Elubrixin HCl is a potent bioactive compound.[1] It acts as a specific immune modulator.

-

Storage: Store solid at -20°C. Solutions in DMSO are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

-

Handling: Use standard PPE (gloves, lab coat, safety glasses). Handle inside a fume hood to prevent inhalation of powder.

References

-

Lazaar, A. L., et al. (2011).[1] "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1] British Journal of Clinical Pharmacology.

-

Nicholson, G. C., et al. (2007). "A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist."[1] Pulmonary Pharmacology & Therapeutics.

-

PubChem Database. (2024). "Elubrixin (Compound Summary)." National Library of Medicine.[4]

-

MedChemExpress. (2024). "Elubrixin Hydrochloride Product Datasheet."

Sources

Technical Guide: Elubrixin HCl Modulation of Cytokine Signaling Pathways

Executive Summary

Elubrixin (also known as SB-656933 ) is a potent, selective, and reversible competitive antagonist of the CXC Chemokine Receptor 2 (CXCR2) .[1][2] It is a critical tool compound in immunology and respiratory drug development, primarily used to dissect the mechanisms of neutrophil recruitment and activation in pathologies such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Inflammatory Bowel Disease (IBD).

This guide details the molecular impact of Elubrixin on cytokine signaling, specifically the blockade of interleukin-8 (CXCL8) and growth-regulated oncogene-alpha (CXCL1) axes. It provides validated experimental protocols for assessing these effects, ensuring reproducibility and scientific rigor.

Molecular Mechanism of Action

Receptor Selectivity and Binding

Elubrixin functions as an orthosteric antagonist. It competes directly with endogenous ligands (CXCL1, CXCL8/IL-8) for the extracellular binding pocket of CXCR2.

-

Target: CXCR2 (IL-8RB).

-

Selectivity: High selectivity for CXCR2 over CXCR1 (IL-8RA). This distinction is vital; while both receptors bind IL-8, CXCR2 is the primary driver of neutrophil chemotaxis, whereas CXCR1 is more closely linked to respiratory burst (ROS production).

-

Binding Kinetics: Reversible.[1][3] Elubrixin stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling.

Disruption of G-Protein Signaling

Upon ligand binding, activated CXCR2 normally couples to the G

-

Inhibition of Adenylyl Cyclase: Normally, G

i inhibits adenylyl cyclase. By blocking the receptor, Elubrixin prevents this inhibition, maintaining basal cAMP levels (though this is a minor pathway for neutrophil migration). -

PLC

Activation Blockade: The G -

Calcium Mobilization Arrest: The lack of IP3 generation prevents the release of intracellular Ca

stores from the endoplasmic reticulum. This is the most immediate and measurable effect of Elubrixin.

Downstream Signaling Impact

The efficacy of Elubrixin is defined by its ability to truncate downstream kinase cascades that drive cellular phenotype changes.

The PI3K/Akt/Rho GTPase Axis (Chemotaxis)

Neutrophil migration requires actin polymerization at the leading edge of the cell.

-

Mechanism: CXCR2 signaling activates PI3K

, generating PIP3. PIP3 recruits GEFs (Guanine Nucleotide Exchange Factors) that activate Rac and Cdc42 (Rho GTPases). -

Elubrixin Effect: By severing the upstream GPCR signal, Elubrixin prevents Rac/Cdc42 activation.

-

Phenotypic Outcome: Inhibition of actin polymerization and lamellipodia formation. The neutrophil fails to polarize and migrate toward the chemokine gradient.

The MAPK/ERK Pathway (Survival & Adhesion)

-

Mechanism: CXCR2 activates the RAS-RAF-MEK-ERK pathway. ERK phosphorylation leads to the upregulation of adhesion molecules (e.g., CD11b/CD18).

-

Elubrixin Effect: Dose-dependent reduction in pERK1/2 levels.

-

Phenotypic Outcome: Reduced surface expression of CD11b (integrin Mac-1), preventing neutrophil adhesion to the endothelium and subsequent extravasation.

NETosis (Neutrophil Extracellular Traps)

-

Mechanism: High-intensity signaling through CXCR2, combined with ROS production, can trigger chromatin decondensation and NET release (NETosis).

-

Elubrixin Effect: While Elubrixin primarily targets chemotaxis, it indirectly inhibits NETosis by raising the threshold of activation required for neutrophils to release DNA traps in response to IL-8.

Visualization: The CXCR2 Signaling Blockade

The following diagram illustrates the specific nodes inhibited by Elubrixin.

Figure 1: Elubrixin competes with CXCL8 for CXCR2, preventing G-protein coupling and downstream Calcium, ERK, and Chemotaxis signaling.

Quantitative Data Summary

The following table summarizes the potency of Elubrixin (SB-656933) across key pharmacological assays.

| Assay Type | Readout | IC50 / Ki Value | Biological Context |

| Receptor Binding | Radioligand Displacement | Competitive affinity for human CXCR2. | |

| Functional Assay | Calcium Mobilization | Inhibition of CXCL8-induced Ca | |

| Phenotypic Assay | CD11b Upregulation | Blockade of adhesion molecule expression.[1] | |

| Phenotypic Assay | Neutrophil Shape Change | Inhibition of cytoskeletal rearrangement (early chemotaxis). |

Note: Values represent typical ranges reported in human neutrophil assays. Potency may vary based on donor variability and specific buffer conditions.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with self-validating controls.

Protocol A: Calcium Flux Assay (Functional Validation)

Objective: Quantify Elubrixin's ability to block immediate GPCR signaling.

Reagents:

-

Human PMNs (Polymorphonuclear cells) isolated from whole blood.

-

Fluo-4 AM (Calcium indicator).

-

Ligand: Recombinant Human CXCL8 (IL-8).

-

Antagonist: Elubrixin HCl.[1]

Workflow:

-

Isolation: Isolate PMNs using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in HBSS + 0.1% BSA.

-

Loading: Incubate PMNs (

cells/mL) with 2 µM Fluo-4 AM for 30 mins at 37°C in the dark. Wash 2x to remove extracellular dye. -

Pre-treatment: Plate cells in a black-walled 96-well plate. Add Elubrixin (concentration range: 1 nM – 10 µM) and incubate for 15 minutes at 37°C.

-

Control 1: Vehicle (DMSO) only.

-

Control 2: Positive control antagonist (if available).

-

-

Stimulation: Inject CXCL8 (Final concentration: EC80, typically 10-30 nM) automatically using a plate reader.

-

Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds.

-

Analysis: Calculate

(Peak fluorescence minus baseline). Plot % Inhibition vs. Log[Elubrixin].

Protocol B: Transwell Chemotaxis Assay (Phenotypic Validation)

Objective: Confirm physiological inhibition of migration.

Workflow Visualization:

Figure 2: Step-by-step workflow for the Transwell Chemotaxis Assay.

Critical Steps for Integrity:

-

Pore Size: Must use 3.0 µm pore size inserts. Larger pores (5-8 µm) allow passive gravity settling, invalidating the chemotaxis claim.

-

Gradient Check: Ensure no air bubbles are trapped between the insert and the bottom well.

-

Negative Control: Bottom well with Media alone (no CXCL8) to measure random chemokinesis.

Therapeutic Implications

Understanding Elubrixin's mechanism allows for precise application in disease modeling:

-

COPD (Chronic Obstructive Pulmonary Disease): Elubrixin reduces the influx of neutrophils into the lung lumen. In clinical trials, it significantly reduced sputum neutrophil counts, validating the CXCR2-driver hypothesis in COPD exacerbations.

-

Neutrophil-Driven Dermatoses: Useful for studying diseases like Sweet's syndrome or Pyoderma Gangrenosum where neutrophil infiltration is pathological.

-

Oncology: Emerging research suggests CXCR2 blockade may disrupt the recruitment of Tumor-Associated Neutrophils (TANs) which often suppress T-cell responses in the tumor microenvironment.

References

-

Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1][4] British Journal of Clinical Pharmacology, 72(2), 282–293.[1][4]

-

Nicholson, G. C., et al. (2007). "A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist." Pulmonary Pharmacology & Therapeutics, 20(1), 52-59.[1]

-

Renshaw, S. A., et al. (2002). "Downstream of the chemokine receptor: The molecular biology of neutrophil migration." Journal of Leukocyte Biology, 72(3), 455-466.

-

ClinicalTrials.gov. "Study of SB-656933 in Subjects With Chronic Obstructive Pulmonary Disease (COPD)." Identifier: NCT00326859.

Sources

Methodological & Application

Application Notes and Protocols for Elubrixin HCl in Murine Models of Lung Inflammation

Introduction: Targeting Neutrophilic Inflammation in Lung Disease with Elubrixin HCl

Acute and chronic inflammatory lung diseases, such as Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), Chronic Obstructive Pulmonary Disease (COPD), and severe asthma, are often characterized by an overwhelming infiltration of neutrophils into the lung parenchyma. This neutrophilic influx, while a critical component of the innate immune response, can lead to excessive tissue damage, compromised lung function, and the perpetuation of a deleterious inflammatory cycle. A key driver of this neutrophil recruitment is the chemokine signaling axis, particularly the interaction of chemokines like CXCL8 (IL-8) and its murine analogues (CXCL1/KC, CXCL2/MIP-2) with the CXCR2 receptor on the surface of neutrophils.

Elubrixin HCl (also known as SB-656933) is a potent, selective, and orally bioavailable antagonist of the CXCR2 receptor.[1] By competitively and reversibly blocking this receptor, Elubrixin HCl effectively inhibits the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation.[1][2] This targeted mechanism of action makes Elubrixin HCl a promising therapeutic candidate for a variety of neutrophil-driven inflammatory diseases, including those affecting the pulmonary system.[1][3]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of Elubrixin HCl in common murine models of lung inflammation. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and field-proven insights.

Mechanism of Action: The CXCR2 Signaling Axis

The recruitment of neutrophils to sites of inflammation is a multi-step process orchestrated by a complex interplay of adhesion molecules and chemical gradients. Chemokines, a family of small chemotactic cytokines, play a pivotal role in this process. In the context of lung inflammation, pro-inflammatory stimuli such as lipopolysaccharide (LPS), tissue injury, or allergens trigger the release of ELR+ chemokines (containing the amino acid sequence Glu-Leu-Arg) from various cell types, including epithelial cells and alveolar macrophages. These chemokines bind to and activate the CXCR2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils.

Activation of CXCR2 initiates a signaling cascade that results in:

-

Chemotaxis: The directed migration of neutrophils along the chemokine gradient towards the site of inflammation in the lungs.

-

Activation: The upregulation of adhesion molecules, such as CD11b, on the neutrophil surface, facilitating their firm adhesion to the vascular endothelium.[1]

-

Degranulation: The release of cytotoxic and pro-inflammatory mediators, including proteases (e.g., neutrophil elastase) and reactive oxygen species (ROS), which contribute to tissue damage.

Elubrixin HCl acts as a competitive antagonist at the CXCR2 receptor, preventing the binding of endogenous chemokines and thereby disrupting these key inflammatory processes.

Figure 1: Mechanism of Action of Elubrixin HCl. Elubrixin HCl competitively antagonizes the CXCR2 receptor on neutrophils, preventing chemokine-mediated signaling and subsequent inflammatory responses in the lung.

Experimental Design: Murine Models of Lung Inflammation

The choice of animal model is critical for investigating the efficacy of Elubrixin HCl and should be guided by the specific research question and the clinical condition being modeled. Below are protocols for three commonly used murine models of lung inflammation, each with distinct characteristics.

Sources

- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 3. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Flow Cytometric Analysis of Neutrophil Activation Markers with Elubrixin HCl (SB-656933)

Introduction & Scientific Rationale

Neutrophilic inflammation is a hallmark of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF).[1] The recruitment of neutrophils to the lung is largely driven by the binding of ELR+ chemokines (e.g., CXCL1, CXCL8/IL-8) to the CXCR2 receptor .

Elubrixin HCl (SB-656933) is a potent, selective, and reversible antagonist of CXCR2.[2] In drug development, quantifying the efficacy of Elubrixin requires robust pharmacodynamic (PD) biomarkers. This application note details a flow cytometry protocol to monitor neutrophil activation via two canonical markers:

-

CD11b (Mac-1): An integrin stored in secretory vesicles that is rapidly upregulated to the cell surface upon activation.

-

CD62L (L-selectin): An adhesion molecule that is proteolytically shed (downregulated) from the surface by ADAM17 upon activation.

Experimental Logic: Effective CXCR2 blockade by Elubrixin will prevent the agonist-induced upregulation of CD11b and the shedding of CD62L, maintaining the neutrophil in a "resting" immunophenotype despite the presence of inflammatory stimuli.

Mechanism of Action & Biomarker Dynamics[3]

Understanding the signaling pathway is critical for experimental timing. Elubrixin functions as a competitive antagonist, occupying the CXCR2 orthosteric site to prevent G-protein coupling.

Pathway Visualization

The following diagram illustrates the CXCR2 signaling cascade and the specific intervention point of Elubrixin HCl.

Figure 1: Mechanism of Elubrixin HCl antagonism on CXCR2-mediated neutrophil activation pathways.

Experimental Protocol: Whole Blood Assay

Critical Note on Sample Prep: Neutrophils are notoriously sensitive to mechanical stress. Isolation techniques (e.g., Ficoll gradients) often cause artificial activation (CD62L shedding) before the experiment begins. Therefore, a Whole Blood Lysis method is strictly required for this assay to preserve the resting state.

Reagents & Materials

| Component | Specification | Purpose |

| Antagonist | Elubrixin HCl (SB-656933) | Test compound.[1] Dissolve in DMSO. |

| Agonist | Recombinant Human CXCL1 (GRO-alpha) or CXCL8 (IL-8) | Induces activation. Working conc: 10–100 nM. |

| Anticoagulant | Sodium Heparin | EDTA chelates Ca2+, inhibiting activation. Use Heparin.[3] |

| Antibodies | Anti-CD16 (FITC), Anti-CD11b (PE), Anti-CD62L (APC), Anti-CD45 (PerCP) | Phenotyping panel. |

| Lysis Buffer | Ammonium Chloride (NH4Cl) based | Red blood cell lysis without fixation (initially). |

| Stop Solution | Ice-cold PBS + 1% BSA | Halts receptor dynamics immediately. |

Step-by-Step Workflow

Step 1: Blood Collection & Equilibration

-

Collect venous blood into Sodium Heparin tubes.

-

Do not chill. Keep at room temperature (RT, 20-25°C). Use within 2 hours of draw.

-

Aliquot 100 µL of whole blood into 12x75mm flow cytometry tubes.

Step 2: Pre-Incubation (Antagonist)

-

Add Elubrixin HCl at varying concentrations (e.g., 0.1 nM to 10 µM) to the appropriate tubes.

-

Include a Vehicle Control (DMSO only) and an Isotype Control .

-

Incubate for 15 minutes at 37°C in a water bath. This allows the drug to reach equilibrium at the receptor.

Step 3: Stimulation (Agonist)

-

Add CXCL1 or CXCL8 (Final concentration ~10 nM, titrated previously to induce 80% max response).

-

Unstimulated Control: Add PBS instead of agonist to one tube (Baseline).

-

Incubate for exactly 15 minutes at 37°C .

-

Note: CD11b upregulation is rapid (5-10 min); CD62L shedding is immediate. 15 mins captures both.

-

Step 4: Staining & Arrest

-

Immediately transfer tubes to wet ice (4°C) to stop metabolic processes.

-

Add antibody cocktail (CD16, CD11b, CD62L, CD45).

-

Incubate for 30 minutes on ice in the dark.

-

Why Ice? Staining at RT after stimulation will allow internalization of the receptor-antibody complex and alter MFI values.

-

Step 5: Lysis & Fixation

-

Add 2 mL of 1X Lyse/Fix buffer (room temp) to each tube.

-

Incubate 10-12 minutes at RT (until transparent).

-

Centrifuge (300 x g, 5 min). Aspirate supernatant.

-

Wash 1x with cold PBS/BSA. Resuspend in 300 µL PBS.

Gating Strategy & Data Analysis

Neutrophils are identified by their specific scatter properties and high expression of CD16.

Gating Workflow Visualization

Figure 2: Sequential gating strategy to isolate neutrophils and quantify activation markers.

Data Interpretation

Calculate the Median Fluorescence Intensity (MFI) for CD11b and CD62L.

-

Calculate % Inhibition:

(Note: For CD62L, the logic is inverted because activation causes a decrease in signal.) -

Expected Phenotypes:

-

Resting (No Agonist): CD11b^Low / CD62L^High

-

Activated (Agonist + Vehicle): CD11b^High / CD62L^Low

-

Inhibited (Agonist + Elubrixin): CD11b^Low / CD62L^High (Dose-dependent return to resting levels).

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| High Background Activation | Sample handling stress or delay. | Process blood <2 hours post-draw.[3] Avoid vortexing; use gentle inversion. Do not use Ficoll. |

| No Response to Agonist | Receptor desensitization or inactive cytokine. | Ensure CXCL8 is stored at -80°C. Verify donor is not on anti-inflammatory meds (steroids/NSAIDs). |

| High CD62L in Activated Control | Incomplete shedding or metalloprotease inhibition. | Ensure EDTA is NOT used in collection tubes (EDTA inhibits ADAM17). Use Heparin.[3] |

References

-

Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1][2] British Journal of Clinical Pharmacology, 72(2), 282–293.[2]

-

Kuhns, D. B., et al. (2015). "Isolation and Functional Analysis of Human Neutrophils." Current Protocols in Immunology, 111, 7.23.1–7.23.16.

-

Nicholson, G. C., et al. (2007). "The role of CXCR2 in the pathogenesis of chronic obstructive pulmonary disease." International Journal of COPD, 2(4), 461–469.

-

Mastej, K., & Adamiec, R. (2008). "Neutrophil surface expression of CD11b and CD62L in diabetic microangiopathy."[4] Acta Diabetologica, 45(3), 183–190.[4]

Sources

- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. Neutrophil surface expression of CD11b and CD62L in diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of Elubrixin HCl (SB-656933) Antagonism in CXCR2-Expressing HEK293T Cells

This Application Note is designed for researchers utilizing Elubrixin HCl (SB-656933) to interrogate CXCR2 signaling mechanics. It synthesizes pharmacological data with a field-proven protocol for HEK293T cellular models.

Introduction & Compound Profile

Elubrixin HCl (SB-656933) is a potent, selective, and orally active antagonist of the CXCR2 receptor.[1] Unlike the earlier generation tool compound SB-225002, Elubrixin was developed with improved pharmacokinetic properties for clinical investigation in inflammatory diseases like COPD and cystic fibrosis.

In the context of HEK293T modeling, Elubrixin serves as a high-affinity probe to block ligand-mediated (IL-8/CXCL8 or GRO-

Key Technical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 1-(3-chloro-2-hydroxy-4-sulfamoylphenyl)-3-(3-chloro-2-methylphenyl)urea hydrochloride | Distinct from SB-225002 |

| Mechanism | Competitive Antagonist | Orthosteric inhibition of Ligand binding |

| Selectivity | >300-fold selective for CXCR2 over CXCR1 | Critical for distinguishing IL-8 receptor subtypes |

| IC50 (Functional) | ~260–310 nM (Neutrophil CD11b/Shape change) | Expect low |

| Solubility | Soluble in DMSO (>10 mg/mL) | Low solubility in neutral aqueous buffers |

Mechanistic Basis & Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the

Expert Insight: In HEK293T cells, native

Diagram 1: CXCR2 Signaling & Elubrixin Blockade

This diagram illustrates the competitive inhibition of IL-8 binding by Elubrixin and the downstream redirection of signaling via promiscuous G-proteins for assay detection.

Caption: Elubrixin HCl prevents IL-8 mediated G-protein activation, halting the IP3-dependent Calcium release cascade.[1]

Experimental Protocol: Calcium Mobilization Assay

This protocol utilizes a fluorescent calcium indicator (Fluo-4 AM) to measure cytoplasmic calcium changes.[2] It is designed for a 96-well plate format using a flexstation or standard fluorescence plate reader.

Phase 1: Reagent Preparation

-

Elubrixin Stock (10 mM): Dissolve Elubrixin HCl in 100% DMSO. Vortex until clear. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Assay Buffer (HBSS-H): HBSS containing 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid (an anion transport inhibitor) to prevent leakage of the dye from the cells.

-

Ligand Stock: Reconstitute recombinant human IL-8 (CXCL8) in sterile PBS + 0.1% BSA.

Phase 2: Cell Engineering (The "Sensor")

To ensure a self-validating system , you must run parallel controls.

-

Test Group: HEK293T transfected with CXCR2 plasmid (+ optionally

). -

Negative Control: HEK293T transfected with Empty Vector (Mock).

Transfection Tip: Use a lipid-based reagent (e.g., Lipofectamine) 24–48 hours prior to the assay. A DNA ratio of 1:1 (Receptor:G-protein) is recommended if co-transfecting.

Phase 3: Assay Workflow

-

Seeding: Plate 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

-

Dye Loading:

-

Remove culture media carefully.

-

Add 100

L of Dye Loading Solution (2 -

Incubate: 30 min at 37°C, then 30 min at Room Temperature (RT) in the dark.

-

-

Compound Pre-treatment (Antagonist Mode):

-

Remove Dye solution and replace with 80

L Assay Buffer. -

Add 10

L of Elubrixin HCl (10x concentration) to wells. -

Dose Range: Test 0.1 nM to 10

M (log scale). -

Incubate for 15–20 minutes at RT.

-

-

Stimulation & Readout:

-

Place plate in the reader (Excitation 494 nm / Emission 516 nm).

-

Start kinetic reading (1 read/second).

-

After 10 seconds of baseline, inject 10

L of IL-8 Agonist (10x EC80 concentration, typically ~10-50 nM final). -

Continue reading for 90–120 seconds.

-

Diagram 2: Experimental Workflow

Visualizing the critical timing and addition steps for the Calcium Flux Assay.

Caption: Sequential workflow for measuring CXCR2 antagonism via calcium flux.

Data Analysis & Validation Criteria

To calculate the IC50 of Elubrixin HCl, normalize the fluorescence data.

Calculation:

Validation Table: Expected Outcomes

| Condition | Components | Expected Result (RFU Trace) | Interpretation |

| Max Signal (Positive Ctrl) | Cells + IL-8 (No Elubrixin) | Rapid, high-amplitude spike | System is functional; Receptor is expressed. |

| Min Signal (Negative Ctrl) | Mock Cells + IL-8 | Flat line / Noise only | Signal is specific to CXCR2. |

| Antagonist Test | Cells + Elubrixin + IL-8 | Dose-dependent reduction of spike | Elubrixin is engaging the receptor. |

| Toxicity Check | Cells + High Dose Elubrixin (No IL-8) | Flat line (No spontaneous flux) | Compound is not an agonist or cytotoxic at T=0. |

References

-

Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans."[1] British Journal of Clinical Pharmacology.

-

Nicholson, G. C., et al. (2007). "A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression... and effects of a chemokine receptor (CXCR2) antagonist."[1] Pulmonary Pharmacology & Therapeutics.

-

MedChemExpress. "Elubrixin hydrochloride (SB-656933) Product Information."

-

White, J. R., et al. (1998). "Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration (Referencing SB-225002 for mechanistic comparison)." Journal of Biological Chemistry.

Sources

Application Note: A Practical Guide to the Solubilization and Use of Elubrixin HCl in Cell Culture

Abstract

Elubrixin, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), is a critical tool for investigating inflammatory pathways mediated by neutrophils.[1][2] As with many small molecule inhibitors, its inherent hydrophobicity presents a significant challenge for its application in aqueous cell culture systems. Improper solubilization can lead to compound precipitation, inaccurate concentration assessments, and ultimately, non-reproducible or misleading experimental results. This guide provides a comprehensive, field-proven protocol for the effective solubilization, storage, and application of Elubrixin hydrochloride (HCl) for in vitro cell-based assays. We will delve into the causality behind each step, ensuring researchers can confidently prepare stable solutions and generate reliable data.

The Challenge: Physicochemical Properties of Elubrixin HCl

Understanding the physicochemical nature of Elubrixin is the first step toward mastering its use. Elubrixin is a small molecule designed to interfere with protein-protein interactions, a function that necessitates a certain degree of lipophilicity.[3] This characteristic, however, makes it poorly soluble in aqueous solutions like cell culture media.

The hydrochloride (HCl) salt form is synthesized to improve upon the aqueous solubility and stability of the parent compound, or free base.[4] Despite this enhancement, direct dissolution in aqueous buffers remains challenging. Therefore, a multi-step solubilization strategy is required, beginning with a high-concentration stock in a suitable organic solvent.

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial stock solution due to its powerful-solvating properties for a wide array of organic compounds and its miscibility with water and cell culture media.[5]

Table 1: Physicochemical Properties of Elubrixin and its Salts

| Property | Elubrixin (Free Base) | Elubrixin HCl | Elubrixin Tosylate |

| CAS Number | 688763-64-6[4] | 688763-65-7[1] | 960495-43-6[6] |

| Molecular Formula | C₁₇H₁₇Cl₂FN₄O₄S | C₁₇H₁₈Cl₃FN₄O₄S | C₂₄H₂₅Cl₂FN₄O₇S₂ |

| Molecular Weight ( g/mol ) | 463.3[3] | 499.8 | 635.5[7] |

Note: The molecular weight of the specific salt form you are using is critical for accurate molarity calculations.

Mechanism of Action: Blocking the CXCR2 Inflammatory Axis

Elubrixin exerts its biological effects by acting as a competitive, reversible antagonist at the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by cognate chemokines, such as Interleukin-8 (IL-8 or CXCL8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species—key events in the inflammatory response.[2]

Elubrixin binds to CXCR2, preventing IL-8 from docking and initiating this downstream signaling. This blockade effectively inhibits the recruitment and activation of neutrophils at sites of inflammation.[2][6]

Figure 1. Elubrixin blocks IL-8 binding to CXCR2.

Protocol 1: Preparation of a 10 mM Elubrixin HCl Stock Solution

This protocol details the reconstitution of lyophilized Elubrixin HCl powder to create a high-concentration, stable stock solution. The key to success is careful handling to ensure all the powder is dissolved without compromising the compound's integrity.

Materials:

-

Elubrixin HCl (lyophilized powder)

-

Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Calibrated precision pipettes and sterile tips

Procedure:

-

Pre-calculation: Before opening the vial, calculate the volume of DMSO required. For a 10 mM stock solution from 5 mg of Elubrixin HCl (MW: 499.8 g/mol ):

-

Mass (g) = 0.005 g

-

Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.005 / (0.010 * 499.8) = 0.0010004 L

-

Required DMSO Volume = 1000.4 µL

-

-

Equilibration & Centrifugation: Allow the vial of lyophilized powder to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture. Briefly centrifuge the vial (e.g., 1000 x g for 1 minute) to ensure all powder is collected at the bottom.[8]

-

Solvent Addition: Carefully add the calculated volume of DMSO to the vial using a calibrated pipette.

-

Dissolution: Cap the vial securely and facilitate dissolution.

-

Primary Method: Gently agitate or swirl the vial at room temperature for 15-30 minutes.

-

Do NOT vortex vigorously , as this can generate aerosols and may not be necessary. Gentle pipetting up and down can also aid dissolution.[9]

-

If precipitation persists: Gentle warming (to 37°C) and/or brief sonication in a water bath can be used to aid dissolution.[6] Always visually inspect the solution to ensure it is clear and free of particulates before proceeding.

-

-

Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, low-retention polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[9] Store aliquots as recommended in Section 5.

Figure 2. Workflow for preparing Elubrixin HCl stock.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock into your complete cell culture medium immediately before use. The cardinal rule is to minimize the final concentration of DMSO in the culture to prevent solvent-induced cytotoxicity.

Causality: The DMSO Cytotoxicity Threshold While an excellent solvent, DMSO can be toxic to cells, typically at concentrations above 0.5% (v/v), though this can vary by cell type. For sensitive assays or long-term incubations, it is best practice to keep the final DMSO concentration at or below 0.1%. Crucially, all experimental conditions, including the "untreated" or "vehicle" control, must contain the same final concentration of DMSO.

Procedure:

-

Thaw Stock: Thaw one aliquot of the 10 mM Elubrixin HCl stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution directly into pre-warmed complete cell culture medium. It is not recommended to dilute in aqueous buffers like PBS first, as the compound may precipitate out of solution upon this intermediate dilution step.[10]

-

Example Dilution Scheme (for 0.1% final DMSO):

-

To make a 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.

-

Add 1 µL of 10 mM stock to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

-

Mix and Add to Cells: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell culture plates.

Table 2: Example Dilution Series from a 10 mM Stock Solution

| Desired Final Concentration | Dilution Factor | Vol. of 10 mM Stock (µL) | Vol. of Culture Medium (µL) | Final DMSO Conc. |

| 100 µM | 1:100 | 10 | 990 | 1.0% |

| 10 µM | 1:1,000 | 1 | 999 | 0.1% |

| 1 µM | 1:10,000 | 1 (from 100µM intermediate) | 999 | 0.01% |

| 100 nM | 1:100,000 | 1 (from 10µM intermediate) | 999 | 0.01% |

| 10 nM | 1:1,000,000 | 1 (from 1µM intermediate) | 999 | 0.01% |

Note: For very low concentrations, creating an intermediate dilution (e.g., 100 µM) in culture medium is recommended to maintain accuracy.

Figure 3. Serial dilution from stock to working solutions.

Stability and Storage Recommendations

Proper storage is essential to maintain the potency and integrity of Elubrixin HCl.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Key Considerations |

| Lyophilized Powder | -20°C to -80°C | ≥ 4 years | Store desiccated and protected from light. |

| DMSO Stock Solution | -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw. Protected from light. |

| -80°C | Up to 6 months[6] | Preferred for long-term storage. Aliquot. | |

| Aqueous Working Solution | 2-8°C or RT | < 24 hours | Prepare fresh for each experiment. Do not store.[10] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitate forms in culture medium. | 1. Final concentration exceeds aqueous solubility limit.2. Insufficient mixing during dilution.3. Shock precipitation from diluting in buffer before medium. | 1. Lower the final concentration.2. Ensure thorough but gentle mixing.3. Always dilute stock directly into complete culture medium containing serum/protein, which can help maintain solubility. |

| High cell death in treated and vehicle control wells. | 1. Final DMSO concentration is too high for the cell line.2. Contamination of stock or medium. | 1. Perform a DMSO toxicity curve for your specific cell line. Lower the final DMSO concentration to ≤0.1%.2. Use fresh, sterile reagents and aseptic technique. |

| Inconsistent or no biological effect. | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaws).2. Inaccurate pipetting during dilution.3. Incorrect salt form's molecular weight used in calculations. | 1. Use a fresh, single-use aliquot of stock solution.2. Use calibrated pipettes and proper technique.3. Double-check calculations against the Certificate of Analysis for your specific lot. |

References

-

Domańska, U., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10479502, Elubrixin.[Link]

-

Schön, C., et al. (2023). Fluorescent Ligand Enables Target Engagement Studies for the Intra-cellular Allosteric Binding Site of the Chemokine Receptor CXCR2. ChemRxiv. [Link]

-

de Oliveira, S., et al. (2023). Therapeutic inhibition of CXCR1/2: where do we stand? Frontiers in Immunology. [Link]

-

R&D Systems (YouTube). How to Reconstitute Lyophilized Proteins.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23634419, Elubrixin Tosylate.[Link]

-

De Leo, F., et al. (2019). Diflunisal Targets the HMGB1/CXCL12 Heterocomplex and Blocks Immune Cell Recruitment. EMBO Molecular Medicine. [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elubrixin | C17H17Cl2FN4O4S | CID 10479502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Elubrixin Tosylate | C24H25Cl2FN4O7S2 | CID 23634419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Optimizing Elubrixin HCl Concentration for In Vivo Studies: A Technical Support Guide

Welcome to the comprehensive technical support guide for optimizing Elubrixin HCl concentration in your in vivo research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical study design with this potent CXCR2 antagonist. Here, we synthesize technical data with practical, field-proven insights to empower you to design robust and reproducible experiments.

Understanding Elubrixin HCl: Mechanism of Action

Elubrixin HCl (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 is a G-protein coupled receptor predominantly found on neutrophils. Its activation by ligands such as IL-8 (CXCL8) triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[2] By competitively and reversibly binding to CXCR2, Elubrixin HCl effectively blocks these downstream effects, making it a valuable tool for investigating neutrophil-driven inflammatory processes in a variety of disease models.[1]

The primary mechanism involves the inhibition of neutrophil migration to sites of inflammation, a key process in many inflammatory diseases.[2] In vitro studies have demonstrated that Elubrixin inhibits neutrophil CD11b upregulation and shape change with IC50 values of 260.7 nM and 310.5 nM, respectively.[3]

Caption: Elubrixin HCl blocks IL-8-mediated CXCR2 signaling.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing in vivo studies with Elubrixin HCl.

Q1: What is a good starting dose for my in vivo mouse or rat study?

A1: Directly converting an in vitro IC50 to an in vivo dose is not straightforward due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors.[4] However, we can make an informed estimation based on available data for Elubrixin and other CXCR2 antagonists.

Key Considerations:

-

In Vitro Potency: Elubrixin HCl has an in vitro IC50 of approximately 260.7 nM for inhibiting neutrophil CD11b upregulation.[3]

-

Human Clinical Data: In a study with cystic fibrosis patients, a 50 mg daily oral dose resulted in plasma concentrations that exceeded the IC50 for only about 4 hours, and these concentrations were lower than predicted.[5][6] This suggests that achieving sustained target engagement above the IC50 is crucial.

-

Data from other CXCR2 Antagonists: Studies with the CXCR2 antagonist Danirixin in rats have shown oral ED50 values of 1.4 mg/kg and 16 mg/kg for inhibiting neutrophil influx in different inflammation models.[7]

Recommended Approach:

-

Dose-Range Finding Study: It is highly recommended to perform a pilot dose-range finding study to determine the optimal dose for your specific animal model and disease phenotype.[8]

-

Starting Dose Estimation: Based on the available data, a starting oral dose range of 1 to 10 mg/kg for mice and rats is a reasonable starting point. This range is derived from the effective doses seen with other CXCR2 antagonists in rodents.

-

Dose Escalation: In your pilot study, consider testing a range of doses (e.g., 1, 3, 10, and 30 mg/kg) to establish a dose-response relationship.[4]

Q2: How should I formulate Elubrixin HCl for oral administration?

Recommended Formulation Protocol:

A commonly used vehicle for poorly soluble compounds, and one suggested for a salt of Elubrixin, is a co-solvent system.[10]

Step-by-Step Formulation Guide:

-

Prepare a stock solution: Dissolve Elubrixin HCl in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

-

Prepare the final dosing vehicle: A suggested vehicle composition is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Combine components:

-

Take the required volume of your Elubrixin HCl stock solution in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Finally, add saline to reach the final volume and mix well.

-

This protocol aims to achieve a clear solution with a solubility of at least 2.08 mg/mL.[10]

Alternative Formulation:

Another effective formulation involves the use of a cyclodextrin to enhance solubility.[10]

-

Vehicle: 10% DMSO in 90% (20% SBE-β-CD in Saline)

Always prepare fresh formulations and visually inspect for any precipitation before administration.

Q3: What is the recommended route of administration and dosing frequency?

A3: Elubrixin HCl is designed to be orally active.[3][9] Therefore, oral gavage (p.o.) is the most common and clinically relevant route of administration for preclinical studies.

Dosing Frequency:

The optimal dosing frequency depends on the pharmacokinetic profile of Elubrixin HCl in your chosen species, which is not publicly available. However, based on human data where a single daily dose led to plasma concentrations above the IC50 for only a limited time, twice-daily (BID) dosing may be necessary to maintain adequate target engagement throughout the day.[5] A pilot pharmacokinetic study is the best way to determine the half-life and inform the dosing schedule.

Q4: What are the potential side effects or toxicities I should monitor for?

A4: The primary safety concern with CXCR2 antagonists is their potential to cause neutropenia (a decrease in neutrophil count) due to their mechanism of action.[11] While Elubrixin was generally well-tolerated in human clinical trials at the doses tested, it is crucial to monitor for this in preclinical models, especially at higher doses or with chronic administration.[1][5]

Monitoring Recommendations:

-

Complete Blood Counts (CBCs): Regularly monitor neutrophil counts, particularly at the beginning of your study and if you observe any signs of illness in the animals.

-

Clinical Observations: Monitor animals for any signs of infection, which could be secondary to neutropenia.

-

Systemic Inflammation: In one human study, an increase in systemic inflammatory markers (fibrinogen, CRP, and CXCL8) was observed.[6] While the implications of this are not fully understood, it is a parameter that could be monitored in preclinical studies.

Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo experiments with Elubrixin HCl.

| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |

| Lack of Efficacy | 1. Suboptimal Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site. 2. Poor Bioavailability: The formulation may not be adequately solubilizing the compound, leading to poor absorption. 3. Rapid Metabolism/Clearance: The compound may be cleared too quickly, requiring more frequent dosing. 4. Model Resistance: The chosen animal model may not be responsive to CXCR2 antagonism. | 1. Conduct a Dose-Response Study: If not already done, perform a dose-escalation study to identify an effective dose. 2. Verify Formulation: Ensure the formulation is a clear solution and prepare it fresh before each use. Consider trying the alternative SBE-β-CD formulation. 3. Assess Pharmacokinetics: If possible, perform a pilot PK study to determine the Cmax, half-life, and overall exposure. This will help optimize the dosing regimen. 4. Confirm Target Engagement: Measure downstream biomarkers of CXCR2 activity in your model (e.g., neutrophil infiltration in the target tissue, MPO levels) to confirm that the drug is hitting its target. |

| Precipitation in Formulation | 1. Low Solubility: The concentration of Elubrixin HCl may exceed its solubility in the chosen vehicle. 2. Improper Mixing Order: The order of solvent addition can be critical for maintaining solubility. 3. Temperature Effects: The formulation may be sensitive to temperature changes. | 1. Reduce Concentration: Try preparing a lower concentration of the dosing solution. 2. Follow Protocol Precisely: Adhere strictly to the step-by-step formulation guide. Always dissolve the compound in DMSO first before adding other components. 3. Gentle Warming/Sonication: Gentle warming or brief sonication can sometimes help re-dissolve precipitated compound. However, be cautious about potential degradation. |

| Adverse Events (e.g., weight loss, lethargy) | 1. On-Target Toxicity: High doses may lead to excessive immunosuppression and neutropenia, increasing susceptibility to infections. 2. Off-Target Toxicity: The compound may have unintended effects on other biological targets. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with chronic administration. | 1. Monitor CBCs: Immediately check neutrophil counts. If neutropenia is observed, reduce the dose. 2. Dose De-escalation: Reduce the dose to a lower, previously tolerated level. 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. |

Experimental Workflow for Dose Optimization

Caption: A stepwise approach to optimizing Elubrixin HCl dose.

Physicochemical and Pharmacokinetic Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈Cl₃FN₄O₄S | [1] |

| Molecular Weight | 499.77 g/mol | [1] |

| Mechanism of Action | CXCR2 Antagonist | [1] |

| In Vitro IC50 | ~260.7 nM (Neutrophil CD11b upregulation) | [3] |

| Solubility (Elubrixin Tosylate) | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [10] |

| Route of Administration | Oral (p.o.) | [9] |

| Reported Human Oral Doses | 20 mg and 50 mg daily | [5][6] |

| Observed Human PK at 50mg | Plasma concentration > IC50 for ~4 hours | [5][6] |

References

-

Moss RB, Mistry SJ, Konstan MW, et al. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis. J Cyst Fibros. 2013;12(3):241-248. [Link]

-

Miller BE, Mistry S, Smart K, et al. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2. J Pharmacol Exp Ther. 2017;362(2):246-255. [Link]

-

CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial. BMC Pulm Med. 2020;20(1):164. [Link]

-

Lazaar AL, Miller BE, Tabberer M, et al. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. Br J Clin Pharmacol. 2011;72(2):282-293. [Link]

-

Moss RB, Mistry SJ, Konstan MW, et al. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis. CORE. [Link]

-

What are the therapeutic applications for CXCR2 antagonists? - Patsnap Synapse. [Link]

-

Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Mol Pharm. 2017;14(1):133-142. [Link]

-

Preclinical Toxicology of Vaccines. J Microbiol Biotechnol. 2016;26(8):1317-1324. [Link]

-

Preclinical Toxicology of New Drugs. DTIC. [Link]

-

What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study? - ResearchGate. [Link]

-

Therapeutic inhibition of CXCR1/2: where do we stand? Cell Mol Immunol. 2023;20(5):457-470. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]

-

1 Reference ID: 4216933 This label may not be the latest approved by FDA. For current labeling information, please visit http. [Link]

-

Polyethylene Glycol 400 - PubChem. [Link]

-

Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial lumefantrine in rats. Malar J. 2012;11:144. [Link]

-

Discovery of Novel CXCR2 Inhibitors Using Ligand-Based Pharmacophore Models. PLoS One. 2015;10(7):e0132335. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals (Basel). 2021;14(5):427. [Link]

-

Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability of Relugolix: Preparation and Evaluation. Drug Des Devel Ther. 2025;19:1-15. [Link]

-

CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice. Front Immunol. 2019;10:1986. [Link]

-

The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects. BMC Pharmacol Toxicol. 2015;16:18. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]

-

Elubrixin - AdisInsight. [Link]

Sources

- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Absorption, pharmacokinetics and excretion of levovirin in rats, dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRIME PubMed | Using in vivo animal models for studying SARS-CoV-2 [unboundmedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Elubrixin HCl Technical Support Center: A Guide to Cellular Assays and Potential Off-Target Effects

Welcome to the technical support center for Elubrixin HCl. This guide is designed for researchers, scientists, and drug development professionals utilizing Elubrixin HCl in cellular assays. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments and interpret your results with confidence. Our focus is on ensuring scientific integrity by understanding both the on-target and potential off-target effects of this potent CXCR2 antagonist.

Introduction to Elubrixin HCl

Elubrixin HCl (also known as SB-656933 hydrochloride) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the recruitment and activation of neutrophils, making it a key target in various inflammatory diseases.[3] Elubrixin HCl competitively and reversibly inhibits the binding of ligands such as IL-8 to CXCR2, thereby blocking downstream signaling pathways involved in inflammation.[1][2]

While Elubrixin HCl is a valuable tool for studying CXCR2-mediated processes, like any small molecule inhibitor, it has the potential for off-target effects that can lead to unexpected or difficult-to-interpret results in cellular assays. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot these potential issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers have when working with Elubrixin HCl.

Q1: What is the mechanism of action of Elubrixin HCl?

Elubrixin HCl is a selective antagonist of the CXCR2 receptor.[1][2] It functions by blocking the binding of CXC chemokines that have an ELR motif (glutamic acid-leucine-arginine) near their N-terminus, such as interleukin-8 (IL-8). This inhibition prevents the activation of downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of inflammatory mediators.[3][4]

Q2: What is the difference between Elubrixin HCl and other forms like Elubrixin tosylate?

Elubrixin is the active compound. The hydrochloride (HCl) and tosylate salt forms are used to improve the compound's properties, such as solubility and stability.[2] While the biological activity of the different salt forms is generally comparable at equivalent molar concentrations, it is crucial to note the specific form you are using and account for the difference in molecular weight in your calculations.[2] The tosylate salt form is often reported to have enhanced water solubility.[2]

Q3: How should I prepare and store Elubrixin HCl stock solutions?

For in vitro experiments, Elubrixin tosylate is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[5] It is recommended to store the solid compound at -20°C for long-term storage (up to 12 months).[5] Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for a shorter duration.[5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: What concentration of Elubrixin HCl should I use in my cellular assay?

The optimal concentration of Elubrixin HCl will depend on the cell type, the specific assay, and the research question. A good starting point is to perform a dose-response experiment. Based on published data, Elubrixin inhibits neutrophil CD11b upregulation with an IC50 of 260.7 nM and shape change with an IC50 of 310.5 nM.[1][2] For cell-based assays, concentrations are often in the nanomolar to low micromolar range. It is advisable to use the lowest concentration that produces the desired on-target effect to minimize the risk of off-target activities.[6]

Q5: How long should I incubate my cells with Elubrixin HCl?

The incubation time is also highly dependent on the experimental design. For studying acute effects on signaling pathways, shorter incubation times (e.g., 1-4 hours) may be sufficient.[7] To assess effects on processes like cell proliferation or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.[7] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.[8]

Troubleshooting Guide: Investigating Potential Off-Target Effects

Unexpected results in your cellular assays with Elubrixin HCl could be due to off-target effects. This section provides a structured approach to troubleshooting these issues.

Initial Observations and Considerations

| Observation | Potential Cause | Initial Action |

| Unexpected phenotype not consistent with CXCR2 inhibition. | Off-target effect on another protein or pathway. | Review literature for known off-targets of similar compounds. Design control experiments. |

| High levels of cell death or cytotoxicity. | Compound concentration is too high, leading to non-specific toxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use a lower, non-toxic concentration. |

| Inconsistent results between experiments. | Variability in cell culture conditions, or degradation of the compound. | Standardize cell seeding density and passage number. Prepare fresh stock solutions of Elubrixin HCl for each experiment. |

Experimental Workflow for Investigating Off-Target Effects

If you suspect off-target effects are influencing your results, a systematic experimental approach is necessary for validation.

Caption: A stepwise workflow for investigating potential off-target effects of Elubrixin HCl.

Detailed Methodologies

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Protocol:

-

Treat intact cells with Elubrixin HCl at various concentrations.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the amount of soluble CXCR2 at each temperature using Western blotting or other protein detection methods.

-

A shift in the melting curve of CXCR2 in the presence of Elubrixin HCl indicates target engagement.

-

2. Chemical Proteomics

This approach aims to identify all proteins that interact with Elubrixin HCl in an unbiased manner.

-

Protocol (Affinity-Based Pull-Down):

-

Immobilize Elubrixin HCl onto beads to create an affinity matrix.

-

Incubate the beads with cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the proteins that specifically bind to Elubrixin HCl.

-

Identify the eluted proteins using mass spectrometry.

-

3. Kinase Profiling

Many small molecule inhibitors have off-target effects on kinases. Screening Elubrixin HCl against a panel of kinases can reveal unintended inhibitory activity. Several commercial services are available for this purpose.

-

Procedure:

-

Submit a sample of Elubrixin HCl to a kinase profiling service.

-

The service will test the compound's activity against a large panel of purified kinases.

-

The results will provide a profile of which kinases are inhibited by Elubrixin HCl and at what concentrations.

-

Signaling Pathway Considerations

Understanding the CXCR2 signaling pathway is crucial for designing experiments and interpreting results.

Caption: Simplified CXCR2 signaling pathway and the point of inhibition by Elubrixin HCl.

Conclusion

Elubrixin HCl is a powerful tool for investigating CXCR2-mediated biology. However, a thorough understanding of its mechanism and a readiness to investigate potential off-target effects are essential for generating robust and reproducible data. By employing the troubleshooting strategies and experimental workflows outlined in this guide, researchers can confidently utilize Elubrixin HCl in their cellular assays and contribute to a deeper understanding of inflammatory processes.

References

-

Patsnap Synapse. What CXCR2 antagonists are in clinical trials currently? [Link]

-

ACS Publications. Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. [Link]

-

ResearchGate. Can incubation time influence in cell assays? [Link]

-

National Institutes of Health. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow. [Link]

-

ChemRxiv. Fluorescent Ligand Enables Target Engagement Studies for the Intra- cellular Allosteric Binding Site of the Chemokine Receptor CXCR2. [Link]

-

ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

-

Patsnap Synapse. What are the new molecules for CXCR2 antagonists? [Link]

-

ResearchGate. Inhibition of neutrophil infiltration into A549 lung tumors in vitro and in vivo using a CXCR2-specific antagonist is associated with reduced tumor growth. [Link]

-

ResearchGate. How can I determine incubation time of an anticancer drug in vitro MTT assay? [Link]

-

MDPI. Direct Targeting of CXCR2 Receptor Inhibits Neuroblastoma Growth: An In Vitro Assessment. [Link]

-

National Institutes of Health. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics. [Link]

-

National Institutes of Health. Elubrixin. [Link]

-

PubMed. CXCR1 and CXCR2 Chemokine Receptor Agonists Produced by Tumors Induce Neutrophil Extracellular Traps that Interfere with Immune Cytotoxicity. [Link]

-

National Institutes of Health. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]

-

Patsnap Synapse. What are the therapeutic applications for CXCR2 antagonists? [Link]

-